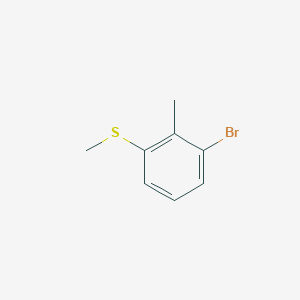

2-Bromo-6-(methylthio)toluene

描述

2-Bromo-6-(methylthio)toluene (CAS: Not explicitly provided; molecular formula: C₈H₉BrS) is a brominated aromatic compound featuring a methylthio (-SCH₃) substituent at the 6-position and a bromine atom at the 2-position of the toluene backbone. This compound serves as a critical building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials . The methylthio group confers unique electronic and steric properties, distinguishing it from halogen-substituted analogs.

属性

IUPAC Name |

1-bromo-2-methyl-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIZPRVWHWOHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination Using HBr/H₂O₂ Under Light Conditions

Inspired by the bromination of 2-bromo-6-fluorotoluene, this method involves reacting 6-(methylthio)toluene with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under ultraviolet (UV) light. The methylthio group (-SCH₃) acts as an ortho/para-directing group, favoring bromination at the para position (C-2 relative to -SCH₃).

-

Dissolve 6-(methylthio)toluene in dichloromethane.

-

Add 40% HBr and 30% H₂O₂ dropwise under UV light (λ = 300–400 nm).

-

Stir for 6–24 hours at 25–40°C.

-

Quench with saturated Na₂SO₃, wash with water, and purify via column chromatography.

Outcome :

Electrophilic Bromination with Br₂/FeBr₃

Classical electrophilic aromatic bromination employs Br₂ in the presence of FeBr₃. The -SCH₃ group directs bromination to the para position, while the methyl group of toluene marginally influences regioselectivity.

Procedure :

-

Add 6-(methylthio)toluene to anhydrous FeBr₃ in CCl₄.

-

Introduce Br₂ dropwise at 0°C.

-

Warm to room temperature, stir for 12 hours, and isolate via fractional distillation.

Limitations :

Nucleophilic Aromatic Substitution (SNAr)

Displacement of Chloride with Methylthiolate

Starting with 2-bromo-6-chlorotoluene , nucleophilic substitution with sodium methanethiolate (NaSCH₃) introduces the -SCH₃ group. The electron-withdrawing bromine at C-2 activates the ring for substitution at C-6.

-

Reflux 2-bromo-6-chlorotoluene with NaSCH₃ in dimethylformamide (DMF) at 120°C for 24 hours.

-

Quench with ice water and extract with ethyl acetate.

Diazonium Salt Intermediate

This route converts an amino group to a thiol via diazotization:

-

Synthesis of 2-bromo-6-aminotoluene :

-

Diazotization :

-

Treat with NaNO₂/HCl at −5°C to form the diazonium salt.

-

-

Thiolation :

-

React with CuSC₂H₅ in aqueous HCl to yield 2-bromo-6-mercaptotoluene .

-

-

Methylation :

-

Add CH₃I in NaOH/ethanol to form 2-bromo-6-(methylthio)toluene .

-

Overall Yield : 50–55% over four steps.

Metal-Catalyzed Coupling Reactions

Ullmann-Type C–S Coupling

Copper-catalyzed coupling of 2-bromo-6-iodotoluene with methanethiol (CH₃SH) introduces the -SCH₃ group.

Protocol :

-

Mix 2-bromo-6-iodotoluene , CH₃SH, CuI, and 1,10-phenanthroline in DMSO.

-

Heat at 110°C for 18 hours under N₂.

Palladium-Catalyzed Thiolation

Using Pd(OAc)₂/Xantphos, couple 2,6-dibromotoluene with methylthiolate:

-

React 2,6-dibromotoluene with NaSCH₃ in toluene at 100°C.

-

Catalyze with Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).

Selectivity :

Comparative Analysis of Methods

Mechanistic Insights

Radical vs. Electrophilic Bromination

-

Radical Pathway (HBr/H₂O₂) : UV light initiates Br- radicals, which abstract hydrogen from the toluene ring, followed by Br₂ addition. Para selectivity arises from steric and electronic effects of -SCH₃.

-

Electrophilic Pathway (Br₂/FeBr₃) : FeBr₃ polarizes Br₂, generating Br⁺. The -SCH₃ group donates electron density via resonance, stabilizing the para sigma complex.

化学反应分析

Types of Reactions

2-Bromo-6-(methylthio)toluene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2), thiols (RSH), or alkoxides (RO-) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted toluenes with various functional groups replacing the bromine atom.

Oxidation: Formation of sulfoxides or sulfones from the oxidation of the methylthio group.

Reduction: Formation of 6-(methylthio)toluene from the reduction of the bromine atom.

科学研究应用

2-Bromo-6-(methylthio)toluene has several applications in scientific research, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents due to its potential biological activity.

Material Science: It is utilized in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.

Chemical Biology: It is employed in the study of biological systems and the development of chemical probes for biological research.

作用机制

The mechanism of action of 2-Bromo-6-(methylthio)toluene depends on the specific chemical reactions it undergoes. For example:

Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new carbon-nucleophile bond and the release of bromide ion.

Oxidation: The methylthio group undergoes oxidation to form sulfoxides or sulfones through the transfer of oxygen atoms from the oxidizing agent to the sulfur atom.

Reduction: The bromine atom is reduced to a hydrogen atom through the transfer of electrons from the reducing agent to the carbon-bromine bond, resulting in the formation of a carbon-hydrogen bond.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key properties of 2-Bromo-6-(methylthio)toluene with halogenated toluenes and other methylthio-containing analogs:

Key Observations:

- Electronic Effects : The methylthio group (-SCH₃) is electron-donating, while halogens (Br, F, Cl) are electron-withdrawing. This contrast significantly influences aromatic substitution reactivity. For example, bromine directs electrophiles to the para position, whereas -SCH₃ enhances electron density at ortho/para sites .

Reactivity and Functional Group Transformations

- Sulfur-Specific Reactivity : The methylthio group in this compound can undergo oxidation to sulfoxide or sulfone derivatives, a pathway absent in halogenated analogs . This property is exploited in medicinal chemistry to modulate drug solubility and bioavailability.

- Halogen Reactivity : Bromine in this compound enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), similar to its fluorinated and chlorinated counterparts . However, the electron-donating -SCH₃ group may reduce oxidative addition rates in such reactions compared to electron-withdrawing halogens.

生物活性

2-Bromo-6-(methylthio)toluene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This compound, characterized by the presence of a bromine atom and a methylthio group attached to a toluene structure, serves as a significant intermediate in organic synthesis and has been explored for various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures often demonstrate activity against various bacterial strains. For instance, a study highlighted the effectiveness of methylthio-substituted compounds in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting a potential role for this compound in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound is under investigation, with preliminary findings suggesting that it may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds with bromine substitutions have been noted for their ability to interact with DNA and disrupt replication processes, leading to increased cancer cell death.

Insecticidal Effects

In agricultural contexts, this compound has been evaluated for its insecticidal properties. Its efficacy against pests can be attributed to its ability to interfere with insect hormonal systems or metabolic pathways, making it a candidate for developing environmentally friendly pest control solutions .

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Insecticidal | Disruption of pest metabolism |

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting that further development could lead to effective antimicrobial formulations.

Case Study: Anticancer Mechanism Exploration

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, highlighting the compound's potential mechanism of action through apoptosis induction. Further investigations into the specific molecular pathways involved are ongoing.

常见问题

Q. What are the most reliable synthetic routes for 2-Bromo-6-(methylthio)toluene, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves bromination of 6-(methylthio)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under anhydrous conditions . Alternatively, electrophilic substitution with bromine (Br₂) in a polar solvent like dichloromethane at 0–5°C can be employed, though regioselectivity may vary due to the electron-donating methylthio group . Key Parameters :

| Parameter | Radical Bromination (NBS) | Electrophilic Bromination (Br₂) |

|---|---|---|

| Temperature | 60–80°C | 0–5°C |

| Solvent | CCl₄ or DMF | CH₂Cl₂ |

| Selectivity | Moderate (radical control) | Low (directed by substituents) |

| Yield Range | 60–75% | 40–55% |

Q. How can researchers safely handle and store this compound in the laboratory?

- Methodological Answer : This compound is classified under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Storage should be in a cool, dry place away from oxidizers, with inert gas purging for air-sensitive batches. Use fume hoods for manipulations and PPE (gloves, goggles) during handling. Spills require neutralization with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do electronic effects of the methylthio group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methylthio (-SMe) group is a strong electron-donor via resonance, activating the aromatic ring toward electrophilic substitution but deactivating it toward nucleophilic attack. In Suzuki-Miyaura couplings, the bromine atom undergoes oxidative addition with Pd(0) catalysts, while the -SMe group stabilizes intermediates through σ-donation . Case Study :

- Reaction : Suzuki coupling with phenylboronic acid.

- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, toluene/H₂O (3:1), 90°C, 12 h.

- Yield : 82% (vs. 68% for non-thio analogues), attributed to enhanced Pd complex stability .

Q. What analytical techniques are most effective for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Methylthio protons resonate at δ 2.4–2.6 ppm (singlet), while aromatic protons split into doublets (J = 8–10 Hz) due to para-bromine coupling. ¹³C signals for C-SMe appear at ~15 ppm .

- IR Spectroscopy : Strong C-S stretching at 650–700 cm⁻¹ and C-Br at 550–600 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 217 (C₈H₉BrS) with isotopic peaks confirming bromine.

Q. How can conflicting data on bromination regioselectivity be resolved when synthesizing this compound?

- Methodological Answer : Contradictions arise from competing radical vs. electrophilic pathways. A systematic approach includes:

- Hammett Analysis : Quantify substituent effects using σ values (-SMe: σₚ = -0.60) to predict bromine positioning .

- Computational Modeling : DFT calculations (e.g., Gaussian) to compare activation energies for ortho/meta/para intermediates.

- Experimental Screening : Vary solvents (polar vs. nonpolar) and initiators (light vs. thermal) to isolate dominant mechanisms .

Application-Oriented Questions

Q. What role does this compound play in the synthesis of bioactive molecules?

- Methodological Answer : It serves as a key intermediate for:

- Antimicrobial Agents : Functionalization via Ullmann coupling with heterocyclic amines .

- Kinase Inhibitors : Suzuki coupling to introduce fluorinated aryl groups enhances binding affinity .

Example : Conversion to 2-(Methylthio)-6-aryl-toluene derivatives showed IC₅₀ = 0.2 μM against EGFR kinase .

Q. How can researchers optimize palladium-catalyzed reactions involving this compound to minimize byproducts?

- Methodological Answer :

- Catalyst Selection : Bulky ligands (e.g., XPhos) reduce β-hydride elimination.

- Additives : TBAB (tetrabutylammonium bromide) improves solubility of inorganic bases.

- Solvent Optimization : Toluene/ethanol mixtures reduce homocoupling vs. DMF .

Safety and Compliance

Q. What are the critical steps for waste disposal of this compound under REACH regulations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。